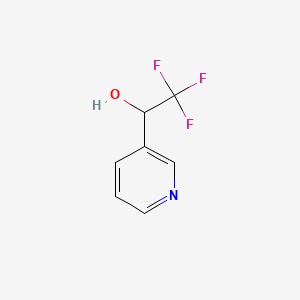

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trifluoro-1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXKPHQPUHHFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459014 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138624-99-4 | |

| Record name | α-(Trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138624-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoro 1 Pyridin 3 Yl Ethanol

Conventional and Reductive Synthesis Approaches

Conventional methods for synthesizing 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol typically involve the reduction of a carbonyl precursor. These approaches are often straightforward and provide the target alcohol in good yields, generally as a racemic mixture.

Hydride Reduction of 3-Trifluoroacetylpyridine

The most direct route to racemic this compound is the reduction of its corresponding ketone precursor, 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone, also known as 3-trifluoroacetylpyridine. This transformation is readily achieved using standard hydride reducing agents. libretexts.orgkhanacademy.org

Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. libretexts.org The hydride anion (:H⁻) from the reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone. This addition results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically during an aqueous workup, yields the final alcohol product. khanacademy.org Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol, making the procedure operationally simple. nih.govresearchgate.net

Below is a summary of a typical hydride reduction for this conversion.

| Reagent | Solvent | Product | Yield | Chirality |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | This compound | High | Racemic |

This is an interactive data table. You can sort and filter the data as needed.

Hydrogenation of Trifluoroacetic Acid Derivatives

The catalytic hydrogenation of carboxylic acid derivatives represents a fundamental industrial method for alcohol production. tue.nl This approach can be adapted for the synthesis of fluorinated alcohols. In this context, a derivative of trifluoroacetic acid, such as a trifluoroacetyl ester, could serve as a starting material. The process involves the reduction of the ester functional group using molecular hydrogen (H₂) in the presence of a metal catalyst. tue.nl

While the direct hydrogenation of a pyridyl-containing trifluoroacetic acid ester to this compound is a plausible route, it presents challenges. The pyridine (B92270) ring itself can be susceptible to hydrogenation, potentially leading to the saturation of the aromatic ring to form a piperidine (B6355638) derivative. asianpubs.org Achieving selective reduction of the ester group while preserving the pyridine ring requires careful selection of catalysts (e.g., ruthenium-tin systems) and optimization of reaction conditions such as temperature, pressure, and solvent. tue.nlasianpubs.org

Hydrogenolysis Strategies for Fluorinated Alcohols

Hydrogenolysis is a chemical reaction whereby a chemical bond is cleaved by the addition of hydrogen. While not a primary method for the synthesis of this compound from common precursors, it is a relevant strategy in the broader context of fluorinated compound synthesis. For instance, hydrogenolysis can be used to cleave carbon-halogen or carbon-oxygen bonds. In a hypothetical scenario, a precursor containing a leaving group (e.g., a halogen or a sulfonate ester) at the benzylic-like position could potentially be converted to the target alcohol, although this is a less direct route compared to ketone reduction. The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding ability and low nucleophilicity, make them valuable targets in organic synthesis. researchgate.netnih.gov

Asymmetric and Stereoselective Synthesis

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals and as chiral ligands. Asymmetric synthesis methods aim to produce a single enantiomer by using chiral catalysts or reagents.

Chiral Catalytic Reduction of Ketone Precursors

The most efficient method for obtaining enantiopure this compound is the asymmetric reduction of the prochiral ketone, 3-trifluoroacetylpyridine. This can be achieved using either biocatalysts (enzymes) or synthetic chiral catalysts.

One highly effective approach is chemoenzymatic synthesis, which utilizes enzymes to perform stereoselective transformations. Specifically, the alcohol dehydrogenase from Lactobacillus kefir (LkADH) has been successfully employed to reduce 3-trifluoroacetylpyridine. nih.gov This enzymatic reduction proceeds with high conversion rates and excellent enantioselectivity, yielding the chiral alcohol with a very high enantiomeric excess (ee). nih.gov

Research Findings on Enzymatic Reduction nih.gov

| Catalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

|---|

This interactive data table summarizes the results from the chemoenzymatic synthesis.

Corey's Oxazaborolidine Reagent in Chiral Reductions

A cornerstone of asymmetric synthesis is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve the enantioselective reduction of prochiral ketones. santiago-lab.comorganic-chemistry.org This method is highly effective for producing chiral secondary alcohols with predictable stereochemistry and high enantiomeric purity. insuf.orgresearchgate.net

The catalyst, often prepared in situ from a chiral amino alcohol and a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex, BH₃·SMe₂), coordinates with the borane reducing agent. santiago-lab.com This complex then coordinates to the ketone substrate. The steric arrangement of the ketone's substituents in the transition state dictates the facial selectivity of the hydride delivery. The larger substituent on the ketone orients away from the chiral scaffold of the catalyst, allowing the hydride to attack one face of the carbonyl preferentially. organic-chemistry.org

For the reduction of 3-trifluoroacetylpyridine, the trifluoromethyl group (CF₃) and the pyridin-3-yl group differ significantly in their steric and electronic properties. The CBS catalyst can effectively differentiate between these two groups, leading to the formation of one enantiomer of this compound in high enantiomeric excess. santiago-lab.comorganic-chemistry.org

| Component | Example | Purpose |

| Chiral Catalyst | (S)-Me-CBS-oxazaborolidine | To control the stereochemical outcome |

| Borane Source | Borane-dimethyl sulfide (BH₃·SMe₂) | Stoichiometric reducing agent (hydride source) |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

| Expected Product | (R)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol | Enantiomerically enriched alcohol |

This table outlines the typical components for a proposed CBS reduction.

Carbonyl Reductase (CRED) Technology

Carbonyl reductase (CRED) technology has emerged as a powerful tool for the asymmetric synthesis of chiral alcohols, including this compound. This biocatalytic approach utilizes whole-cell systems or isolated enzymes to reduce a ketone precursor, 3-(trifluoroacetyl)pyridine, with high enantioselectivity.

The process typically involves screening a library of carbonyl reductases to identify an enzyme with high activity and stereoselectivity for the specific substrate. For instance, studies have shown that certain carbonyl reductases can reduce 3,5-bis(trifluoromethyl)acetophenone to the corresponding (R)-alcohol with excellent enantioselectivity. nih.gov A similar screening process can be applied to find a suitable reductase for 3-(trifluoroacetyl)pyridine.

Once a suitable enzyme is identified, the biotransformation is carried out in an aqueous medium, often using a whole-cell system like E. coli that overexpresses the desired carbonyl reductase. nih.gov A co-substrate, such as glucose, is typically required for the regeneration of the nicotinamide (B372718) cofactor (NADPH or NADH) essential for the reductase activity. nih.gov The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize the yield and enantiomeric excess (ee) of the desired alcohol. Directed evolution techniques can be employed to further engineer the carbonyl reductase for improved catalytic activity, efficiency, and stability under process conditions. nih.govresearchgate.net

Table 1: Example of Carbonyl Reductase Screening for Asymmetric Reduction

| Enzyme | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (%) |

| CR-1 | 3,5-Bis(trifluoromethyl)acetophenone | (R) | 43.1 | >99 |

| CR-2 (LkCR) | 3,5-Bis(trifluoromethyl)acetophenone | (R) | 97.6 | >99 |

Data adapted from a study on a structurally related ketone, demonstrating the principle of CRED screening. nih.gov

Enzyme-Catalyzed Kinetic Resolution of Heteroaryl Ethanols

Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure alcohols. This technique relies on the differential reaction rates of the two enantiomers of a racemic alcohol with an enzyme, typically a lipase (B570770), in the presence of an acyl donor. wikipedia.orgjocpr.com For this compound, a two-step protocol has been developed to resolve the racemic mixture. researchgate.netenamine.net

In the first step, the racemic alcohol is subjected to an acylation reaction catalyzed by a lipase, such as lipase from Burkholderia cepacia (BCL), using an acyl donor like vinyl acetate. One enantiomer is preferentially acylated, leaving the unreacted enantiomer in high enantiomeric excess. The second step involves the hydrolysis of the enantiomerically enriched ester, often catalyzed by a different lipase, such as Candida antarctica lipase B (CAL-B), to yield the other enantiomer of the alcohol. researchgate.netenamine.net This chemoenzymatic approach allows for the preparation of both (R)- and (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanol on a multigram scale. researchgate.net

The efficiency of the kinetic resolution is influenced by the choice of enzyme, solvent, acyl donor, and temperature. For instance, Novozym 435, an immobilized form of CAL-B, has been shown to be an effective catalyst for the kinetic resolution of various heteroaryl ethanols. jocpr.comresearchgate.net Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single enantiomeric product. mdpi.comnih.gov

Table 2: Two-Step Enzymatic Kinetic Resolution of 2,2,2-Trifluoro-1-(heteroaryl)ethanols

| Step | Enzyme | Reagent | Product | Yield | Enantiomeric Purity (ee) |

| 1. Acylation | Burkholderia cepacia lipase (BCL) | Vinyl Acetate | (S)-alcohol | Good to Moderate | ≥96% |

| 2. Hydrolysis | Candida antarctica lipase B (CAL-B) | Buffer | (R)-alcohol | Good to Moderate | High |

Data based on a general protocol for resolving 2,2,2-trifluoro-1-(heteroaryl)ethanols. researchgate.net

Enantioselective Nucleophilic Additions

The addition of organometallic reagents to the carbonyl group of 3-(trifluoroacetyl)pyridine is a direct method for forming the carbon skeleton of this compound and related compounds. libretexts.orglibretexts.orgyoutube.com However, to achieve enantioselectivity, a chiral catalyst or a chiral auxiliary is necessary. The reaction involves the nucleophilic attack of a carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon. libretexts.orglibretexts.org

Recent advancements have focused on the catalytic enantioselective addition of organoboron reagents to trifluoromethyl ketones. nih.gov These reactions can be promoted by chiral aminophenol ligands in the presence of a base. The choice of ligand and reaction conditions is crucial for achieving high yields and enantioselectivities. While this method has been demonstrated for various aryl trifluoromethyl ketones, its application to heteroaromatic substrates like 3-(trifluoroacetyl)pyridine is a logical extension. The development of palladium-catalyzed cross-coupling reactions of organoboron compounds with phenyl trifluoroacetate (B77799) also provides a route to trifluoromethyl ketones, which are the precursors for these addition reactions. researchgate.net

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While not a direct route to this compound, asymmetric Strecker-type reactions can be employed to synthesize chiral α-trifluoromethylated α-amino acids, which can serve as versatile intermediates. nih.govnih.govresearchgate.net

The asymmetric Strecker reaction involves the reaction of an imine with a cyanide source in the presence of a chiral catalyst. nih.govresearchgate.net The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid. The stereochemical outcome of the reaction can be controlled by the choice of solvent and catalyst. nih.gov For the synthesis of precursors to this compound, a related transformation could involve the asymmetric addition of a nucleophile to an imine derived from 3-(trifluoroacetyl)pyridine.

A powerful strategy for the synthesis of β-amino-α-trifluoromethyl alcohols involves the nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), is commonly used for this purpose. nih.govmdpi.com

In this method, an N-protected α-amino aldehyde is treated with TMS-CF3 in the presence of a fluoride (B91410) catalyst, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The reaction proceeds via the nucleophilic addition of the trifluoromethyl group to the aldehyde carbonyl, followed by desilylation to yield the β-amino-α-trifluoromethyl alcohol. This approach offers a route to diastereomerically enriched products, and the resulting amino alcohols can be further modified. The development of straightforward methods for synthesizing α-CF3-substituted amines from aldehydes or ketones using the Ruppert-Prakash reagent further expands the utility of this chemistry. researchgate.net

Cycloaddition and Ring-Opening Strategies

Cycloaddition reactions provide a powerful means for the construction of heterocyclic ring systems. nih.govresearchgate.netnumberanalytics.com While not a direct method for synthesizing this compound, these strategies can be employed to construct the pyridine ring with appropriate functionalization for subsequent elaboration to the desired side chain. The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of dienophiles and dipolarophiles in cycloaddition reactions. nih.govnih.gov

A potential strategy involves a [4+2] cycloaddition (Diels-Alder reaction) to form a substituted pyridine ring. acs.org Boron-directed cycloadditions have been shown to be a mild and regiocontrolled method for synthesizing fluoroalkyl-substituted (hetero)arenes. acs.org For example, a BCl3-promoted cycloaddition of a triazine with a trifluoromethyl-substituted dienophile could yield a pyridine derivative. acs.org The resulting product could then be further functionalized to introduce the 1-hydroxy-2,2,2-trifluoroethyl group at the 3-position. Ring-opening strategies, though less common for this specific target, could involve the cleavage of a bicyclic precursor to reveal the desired pyridine scaffold.

1,3-Dipolar Cycloaddition for Trifluoromethylated Heterocycles

The 1,3-dipolar cycloaddition is a powerful and highly stereoselective method for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole, such as an azomethine ylide or a nitrile imine, reacting with a dipolarophile, typically an alkene or alkyne, to form a cycloadduct. wikipedia.org The introduction of a trifluoromethyl group can enhance the reactivity of the dipolarophile. researchgate.net

While this method is not a direct pathway to the acyclic alcohol this compound, it is a key strategy for synthesizing trifluoromethyl-substituted heterocycles which can serve as precursors. researchgate.netacs.org For instance, the cycloaddition of trifluoromethylnitrones with various alkenes can produce trifluoromethyl-substituted isoxazolidines. researchgate.net Certain isoxazolidines can be subsequently transformed through ring-opening reactions to yield fluorinated 1,3-amino alcohols. researchgate.net

The general process involves the reaction of a 1,3-dipole with a trifluoromethyl-activated alkene. The high regioselectivity and stereoselectivity of this cycloaddition allow for precise control over the stereochemistry of the resulting five-membered ring. acs.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Synthesis of CF3-Heterocycles

| 1,3-Dipole | Dipolarophile | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Azomethine Ylide | CF3-activated alkene | 3-Trifluoromethyl-pyrrolidine | Good yields | researchgate.net |

| Trifluoroacetonitrile imine | Enone (Chalcone) | trans-5-Acyl-pyrazoline | Fully regio- and diastereoselective | acs.org |

Stereoselective Oxirane Ring Opening

The stereoselective ring-opening of epoxides (oxiranes) is a fundamental and highly effective strategy for the synthesis of chiral alcohols. This method allows for the installation of two vicinal functional groups with well-defined stereochemistry. A plausible synthetic route to this compound could involve the ring-opening of a suitable epoxide precursor, such as 3-(oxiran-2-yl)pyridine, with a trifluoromethyl nucleophile, or the opening of a 2-trifluoromethyl-substituted epoxide with a pyridyl nucleophile.

The reaction's regio- and stereoselectivity are highly dependent on the reaction conditions, the nature of the nucleophile, and the choice of catalyst. researchgate.net For instance, the use of HF-containing reagents like Olah's reagent (pyridine·9HF) is effective for racemic epoxide ring-opening to produce fluorohydrins. ucla.edu For asymmetric synthesis, dual-catalyst systems can promote highly enantioselective fluoride ring-opening of meso and terminal epoxides. ucla.edu The reaction proceeds with inversion of configuration at the carbon center attacked by the nucleophile.

A general strategy for synthesizing related vicinal trifluoro motifs involves a three-step sequence starting from α,β-epoxy alcohols, where each step introduces a fluorine atom in a regio- and stereo-specific manner. nih.gov This highlights the power of epoxide chemistry in building complex fluorinated molecules. While aliphatic and aromatic epoxides can react regio- and stereoselectively with various nucleophiles in 2,2,2-trifluoroethanol (B45653) without a catalyst, the choice of solvent and reactants is crucial for controlling the outcome. researchgate.net

Palladium-Catalyzed Stereoselective Transformations

Palladium catalysis offers a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of trifluoromethyl groups. The palladium-catalyzed trifluoromethylation of aryl halides is a powerful method for creating C(sp²)-CF₃ bonds. mit.edu A potential route to the target molecule could involve the palladium-catalyzed addition of a trifluoromethyl group to 3-pyridinecarboxaldehyde (B140518) or a related derivative.

Recent advances have demonstrated the use of palladium catalysts in asymmetric transformations involving trifluoromethyl groups. For example, palladium-stabilized zwitterions derived from α-trifluoromethyl carbanions can participate in asymmetric [3+2] cycloadditions. nih.gov More directly related to alcohol synthesis, a dual photoredox/palladium-catalyzed three-component reaction of vinyl carbonates, olefins, and CF₃SO₂Na has been developed for the synthesis of trifluoromethylated allylic alcohols. rsc.org

Furthermore, palladium-catalyzed asymmetric allylic alkylation using novel trifluoromethylated reagents provides access to chiral molecules containing a CF₃-substituted allyl group with excellent enantioselectivity. nih.gov Although direct application to the synthesis of this compound is not explicitly detailed in available literature, these examples showcase the capability of palladium catalysis in constructing complex, chiral trifluoromethylated structures.

Table 2: Selected Palladium-Catalyzed Trifluoromethylation Reactions

| Substrate Type | CF3 Source / Reagent | Catalyst / Ligand System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Chlorides | Trifluoromethylating Agent | Pd / BrettPhos | Aryl-CF3 | mit.edu |

| Pyrazolones | α-(Trifluoromethyl)alkenyl acetates | Pd₂(dba)₃ / Chiral Ligand | Allylated pyrazolones | nih.gov |

Nickel-Catalyzed Asymmetric Processes

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various asymmetric transformations. Relevant to the synthesis of the target chiral alcohol, nickel-catalyzed reactions could be employed in two primary ways: the asymmetric reduction of a precursor ketone or the asymmetric addition of a nucleophile to an aldehyde.

The asymmetric reduction of 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one using a chiral nickel catalyst and a hydrogen source would be a direct method to obtain the desired chiral alcohol. Nickel-catalyzed asymmetric hydrogenation has proven highly effective for producing chiral amines and other reduced products with high enantiopurity. dicp.ac.cn

Alternatively, a nickel-catalyzed asymmetric addition of a trifluoromethyl group to 3-pyridinecarboxaldehyde could forge the C-CF₃ bond and set the stereocenter simultaneously. Nickel catalysts have been successfully used in the asymmetric hydroarylation of vinyl amides to create α-aryl stereocenters nih.gov and in the asymmetric fluorination of α-aryl acetic acid derivatives, demonstrating their utility in creating chiral C-F or C-aryl bonds adjacent to a functional group. nih.gov The development of these processes provides a strong foundation for their potential application in the synthesis of chiral trifluoromethyl carbinols.

Table 3: Overview of Relevant Nickel-Catalyzed Asymmetric Reactions

| Reaction Type | Substrate Example | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Cyclic N-sulfonylimines | Ni(OAc)₂ / Chiral Ligand | Kinetic resolution, high enantiopurity | dicp.ac.cn |

| Asymmetric Hydroarylation | Vinyl amides | NiBr₂·diglyme / Chiral BIm Ligand | Enantioenriched α-arylbenzamides | nih.gov |

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Role as Chiral Building Blocks and Synthons

The unique structural combination of a chiral secondary alcohol, a trifluoromethyl group, and a pyridine (B92270) nucleus makes 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol a potent synthon for introducing these key pharmacophores into more complex molecular architectures.

Precursors for Trifluoromethylated Scaffolds

The trifluoromethyl group is a privileged structural motif in a wide array of pharmaceuticals and agrochemicals. This compound provides a readily available chiral platform for constructing more elaborate trifluoromethylated scaffolds. The secondary alcohol functionality can be activated or transformed, allowing for the extension of the carbon skeleton. For example, conversion of the hydroxyl group to a good leaving group enables nucleophilic substitution reactions, while oxidation to the corresponding ketone provides an electrophilic center for carbon-carbon bond formation, thus serving as a linchpin in the assembly of diverse CF3-containing molecules.

Intermediates for Fluorinated Amines and Amino Acids

Fluorinated amines and amino acids are of significant interest due to their unique biological properties. The synthesis of β-amino-α-trifluoromethyl alcohols is a well-established field, and this compound is a key precursor to the corresponding aminopyridine derivative. nih.gov A common synthetic route involves the oxidation of the alcohol to the ketone, followed by reductive amination. Alternatively, the ketone can be converted to an oxime or imine, which is then reduced to the primary amine. nih.gov These methods provide access to chiral trifluoromethylated amines that are crucial intermediates for peptidomimetics and other nitrogen-containing bioactive compounds. researchgate.net The proximity of the electron-withdrawing trifluoromethyl group significantly influences the basicity and nucleophilicity of the resulting amine. nih.gov

Table 1: Plausible Synthesis of 2-Amino-1-(pyridin-3-yl)-2,2,2-trifluoroethane

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Oxidation | Swern or Dess-Martin Oxidation | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-one |

Chiral Secondary Alcohols in Pharmaceutical Synthesis

Chiral secondary alcohols are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals. The trifluoromethyl carbinol moiety present in this compound is particularly valuable. The CF3 group can act as a bioisostere for other functional groups and often enhances binding to target proteins through favorable intermolecular interactions. Furthermore, its presence can block sites of metabolism, thereby increasing the drug's half-life. The pyridine ring is a common feature in many drugs, contributing to solubility, hydrogen bonding capacity, and potential for metal coordination. Thus, chiral this compound represents a "drug-prejudiced" scaffold, combining three motifs frequently found in successful therapeutic agents.

Integration into Complex Heterocyclic Systems

The reactivity of both the pyridine ring and the trifluoroethanol side chain allows for the use of this compound in the construction of fused heterocyclic systems, which form the core of many biologically active molecules.

Synthesis of Pyrazole-based Trifluoromethylated Compounds

Trifluoromethylated pyrazoles are a prominent class of compounds with applications ranging from pharmaceuticals to agrochemicals. acs.org A robust and common method for pyrazole (B372694) synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov this compound can serve as a precursor to the required dicarbonyl intermediate. The synthesis involves two key steps:

Oxidation: The secondary alcohol is first oxidized to the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one.

Condensation: This ketone then undergoes a Claisen condensation with an appropriate ester (e.g., ethyl acetate) to form the β-diketone, 4,4,4-trifluoro-1-(pyridin-3-yl)butane-1,3-dione. This intermediate can then be cyclized with hydrazine or a substituted hydrazine to yield the target trifluoromethylated pyrazole with the pyridine moiety at the 5-position. rsc.org

Table 2: Proposed Pathway to Pyridine-Substituted Trifluoromethyl Pyrazoles

| Precursor | Intermediate 1 | Intermediate 2 | Final Product |

|---|

Incorporation into Pyrido-pyrimidine and Quinoline (B57606) Derivatives

The synthesis of more complex fused heterocycles like pyrido[2,3-d]pyrimidines and quinolines often requires specifically functionalized pyridine starting materials. nih.govelsevierpure.com While direct incorporation of this compound is challenging, it can be chemically modified to create the necessary precursors for these ring systems.

For the synthesis of pyrido[2,3-d]pyrimidines , a common starting material is a 2-aminonicotinamide or 2-aminonicotinonitrile derivative. nih.govrsc.org A multi-step sequence could transform the subject compound into such a precursor, involving, for example, introduction of an amino group at the 2-position of the pyridine ring and conversion of the side chain into a nitrile or amide group.

For quinoline derivatives , syntheses like the Friedländer annulation require an ortho-aminoaryl aldehyde or ketone. nih.gov To construct a quinoline fused to the pyridine ring of the starting material (forming a naphthyridine derivative), one would need to functionalize the 2 and 3 positions of the pyridine ring. This could involve converting the alcohol to a methyl group and then introducing an amino group at the 2-position, followed by further elaboration and cyclization. acs.orgnih.gov These transformations highlight the role of this compound as a foundational starting material that, while requiring several synthetic steps, provides entry into complex and medicinally relevant heterocyclic systems. nih.gov

Construction of Fused Pyridines

Pyridine and its fused derivatives are among the most significant nitrogen-containing heterocycles in the pharmaceutical and agrochemical industries. The synthesis of these complex scaffolds often relies on the use of versatile, pre-functionalized building blocks. Trifluoromethylated pyridine derivatives, such as this compound, serve as important precursors in constructing fused pyridine ring systems. nih.gov

Synthetic strategies for creating trifluoromethylpyridine (TFMP) derivatives generally fall into two main categories:

Ring Construction: Building the pyridine ring from a smaller, trifluoromethyl-containing precursor. nih.govresearchoutreach.org Common starting materials for this approach include ethyl 2,2,2-trifluoroacetate and ethyl 4,4,4-trifluoro-3-oxobutanoate. researchoutreach.org

Modification of a Pre-existing Ring: Introducing the trifluoromethyl group onto a pyridine ring, often through a chlorine/fluorine exchange process starting from a trichloromethylpyridine. nih.govgoogle.com

These methods provide access to a wide array of TFMP intermediates that can be further elaborated. The alcohol functional group in this compound, for instance, can be transformed or used as a handle in cyclization reactions to form fused heterocyclic systems, which are prevalent in biologically active molecules. researchgate.net

Modulation of Biological Activity through Fluorination

The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, impacting its biological function. The combination of a trifluoromethyl group and a pyridine ring in one molecule offers a dual approach to fine-tuning these properties.

The trifluoromethyl (CF3) group is a privileged substituent in medicinal chemistry due to its unique combination of steric and electronic properties. nih.govbohrium.com It is significantly more than just a fluorinated analog of a methyl (CH3) group. mdpi.com

Electronic Effects: The three highly electronegative fluorine atoms make the CF3 group a potent electron-withdrawing substituent. mdpi.com This alters the electronic distribution within a molecule, which can enhance binding affinity to biological targets through improved hydrogen bonding and electrostatic interactions. researchgate.net

Steric Effects: While larger than a hydrogen atom, the CF3 group has a van der Waals radius comparable to a chlorine atom and is considered bulkier than a methyl group. mdpi.com This size allows it to fill specific pockets in receptor binding sites, potentially increasing selectivity and potency.

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com Replacing a metabolically vulnerable C-H bond with a C-F bond, or a methyl group with a trifluoromethyl group, can block oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate. nih.govmdpi.com

Table 1: Comparison of Physicochemical Properties of Methyl (CH₃) vs. Trifluoromethyl (CF₃) Groups

| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Impact on Drug Design |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Modulates pKa, alters metabolic pathways, enhances binding interactions. mdpi.com |

| Van der Waals Radius | ~2.0 Å | ~2.7 Å | Influences steric fit in enzyme or receptor active sites. mdpi.com |

| Lipophilicity (Hansch π) | +0.56 | +0.88 | Increases membrane permeability and can affect protein binding. mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Blocks metabolic hotspots, increasing the drug's half-life. mdpi.com |

| Bond Dissociation Energy (C-X) | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | Contributes to high thermal and chemical stability. mdpi.com |

The nitrogen atom in the pyridine ring is basic and can be protonated at physiological pH. nih.gov This ability to form salts, along with its capacity to act as a hydrogen bond acceptor, significantly enhances a molecule's interaction with water, thereby improving its solubility and bioavailability. nih.govresearchgate.net The inclusion of a pyridine ring is a well-established strategy in drug design to optimize the pharmacokinetic profile of poorly soluble lead compounds. ajrconline.org

The closely related compound, 2,2,2-trifluoroethanol (B45653) (TFE), is widely used as a co-solvent in protein folding studies to induce and stabilize secondary structures, such as α-helices and β-sheets, in peptides that would otherwise be unstructured in aqueous solutions. pnas.orgacs.org The trifluoroethanol moiety of this compound shares these properties.

The effect of TFE is highly concentration-dependent:

Low Concentrations: At low concentrations, TFE molecules preferentially aggregate around the peptide, displacing water. This creates a low dielectric environment that strengthens intra-peptide hydrogen bonds, thus stabilizing the folded secondary structure. pnas.orgnih.gov This can lead to an increase in the folding rates of proteins.

High Concentrations: At higher concentrations, TFE acts as a denaturant, disrupting the native tertiary structure of proteins. nih.govresearchgate.net This is attributed to the formation of TFE clusters that can interfere with the hydrophobic interactions essential for maintaining the protein's three-dimensional shape. researchgate.net

This dual behavior makes TFE a valuable tool for investigating the mechanisms and rate-limiting steps of protein folding. nih.govacs.org

Table 2: Concentration-Dependent Effects of TFE on Protein Structure

| TFE Concentration | Primary Effect | Mechanism of Action | Outcome |

|---|---|---|---|

| Low (~ <15% v/v) | Stabilization | Preferential solvation of the peptide backbone, strengthening intra-peptide hydrogen bonds. pnas.orgnih.gov | Promotes formation of secondary structures (α-helices, β-sheets); can increase folding rates. |

| High (~ >30% v/v) | Denaturation | Disrupts tertiary structure by interfering with hydrophobic interactions and forming micelle-like clusters. nih.govresearchgate.net | Loss of native three-dimensional protein structure. |

Building blocks like this compound are instrumental in modern drug development, particularly in the generation of compound libraries for high-throughput screening. rsc.org The trifluoromethylpyridine (TFMP) scaffold is a key structural motif found in numerous successful agrochemical and pharmaceutical products. nih.govresearchoutreach.org

The demand for TFMP derivatives has grown steadily due to their ability to confer advantageous properties to bioactive molecules. researchoutreach.org Incorporating this scaffold into a library of diverse compounds allows medicinal chemists to systematically explore chemical space and identify new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of diverse libraries is facilitated by the availability of versatile building blocks that can be readily modified. researchgate.netnih.gov The combination of the unique physicochemical properties of the fluorine atom and the favorable characteristics of the pyridine moiety ensures that TFMP derivatives will continue to be a focus of discovery chemistry. nih.gov

Table 3: Examples of Commercial Products Containing the Trifluoromethylpyridine (TFMP) Moiety

| Compound Name | Class | Application |

|---|---|---|

| Fluazinam | Fungicide | Crop protection; interferes with fungal respiration. researchoutreach.org |

| Fluazifop-butyl | Herbicide | Selective control of grass weeds in broad-leaf crops. nih.gov |

| Sulfoxaflor | Insecticide | Controls sap-feeding insects. researchoutreach.org |

| Flonicamid | Insecticide | Selective aphicide. nih.gov |

| Fluazaindolizine | Nematicide | Control of root-knot nematodes. nih.gov |

Computational and Mechanistic Investigations

Quantum Chemical Studies

Quantum chemical methods are instrumental in predicting molecular properties from first principles, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For a compound like 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol, DFT calculations would typically be employed to determine its most stable conformation (optimized geometry), vibrational frequencies (corresponding to its infrared spectrum), and various thermodynamic parameters. nih.govnih.gov Such calculations have been performed on numerous pyridine (B92270) derivatives to elucidate structural features and energetics. nih.govmdpi.comacs.org The results of these calculations form the foundation for more advanced computational analyses, including those of molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to donate electrons, characterizing it as a nucleophile or base. youtube.comyoutube.com

LUMO: The LUMO is the lowest-energy orbital devoid of electrons and relates to the molecule's ability to accept electrons, characterizing it as an electrophile or acid. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the electron-rich pyridine nitrogen and hydroxyl oxygen as likely centers for nucleophilic attack (associated with the HOMO), while electrophilic interactions would be guided by the distribution of the LUMO.

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.orgdeeporigin.com These maps are color-coded to indicate regions of varying electron density:

Red: Indicates regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. youtube.com

Blue: Indicates regions of low electron density and positive electrostatic potential, often located around hydrogen atoms bonded to electronegative atoms. youtube.com

Green/Yellow: Represents regions of neutral or intermediate potential. youtube.com

For this compound, an ESP map would be expected to show a strong negative potential (red) around the pyridine nitrogen and the hydroxyl oxygen, identifying them as primary sites for electrophilic attack or hydrogen bonding. A positive potential (blue) would be anticipated on the hydroxyl hydrogen. Such maps are invaluable for predicting non-covalent interactions and molecular recognition patterns. deeporigin.commdpi.com

Prediction of Spectroscopic Data and Electronic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. ijcce.ac.irnih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can estimate the absorption maxima (λmax) and oscillator strengths, providing a theoretical spectrum that can be compared with experimental data. researchgate.net This technique has been successfully applied to various pyridine and coumarin (B35378) derivatives to interpret their spectral features. researchgate.net

| Computational Method | Purpose and Insights Provided |

|---|---|

| Density Functional Theory (DFT) | Calculates optimized molecular geometry, vibrational frequencies, and thermodynamic stability. |

| Frontier Molecular Orbital (FMO) Analysis | Identifies HOMO and LUMO to predict sites of nucleophilic and electrophilic reactivity; the energy gap indicates kinetic stability. |

| Electrostatic Potential (ESP) Mapping | Visualizes 3D charge distribution to predict intermolecular interaction sites (e.g., hydrogen bonding, electrophilic attack). |

| Time-Dependent DFT (TD-DFT) | Predicts electronic absorption spectra (UV-Vis) and other excited-state properties. |

Mechanistic Elucidation of Reactions

The structure of this compound, a chiral pyridyl alcohol, makes it highly relevant to one of the most fascinating phenomena in organic chemistry: asymmetric autocatalysis.

Autocatalysis and Asymmetric Autocatalytic Processes

Crucially, in-situ mass spectrometry and kinetic analysis have identified transient hemiacetalate isopropyl zinc complexes as key catalytic intermediates for both pyridyl and pyrimidyl systems. researchgate.netnih.govresearchgate.net These intermediates are formed by the addition of the product zinc alkoxide to the aldehyde reactant. The formation of diastereomeric hemiacetalate complexes (one formed from the catalyst and aldehyde, the other from the catalyst and the newly formed product) allows for dual stereocontrol, which is believed to be the origin of the high enantioselectivity and the profound non-linear effects observed in the reaction. nih.govresearchgate.net DFT calculations have been instrumental in validating the transition-state models for these proposed mechanisms, providing a definitive explanation for the non-linear behavior of the system. nih.gov

| Species in Soai Autocatalytic Cycle (Pyridyl Substrates) | Proposed Role in Mechanism |

|---|---|

| Pyridine-3-carbaldehyde | Starting material (aldehyde reactant). |

| Diisopropylzinc (B128070) (i-Pr₂Zn) | Alkylating agent. |

| Chiral 1-(Pyridin-3-yl)alkanol (Product) | Acts as the autocatalyst after conversion to its zinc alkoxide. |

| Zinc Alkoxide Aggregates (Dimers, Tetramers) | Resting states and precursors to the active catalyst. Homochiral aggregates are catalytically competent. |

| Transient Hemiacetalate Isopropyl Zinc Complexes | Identified as key catalytic intermediates responsible for stereocontrol and enantioselectivity. |

Investigation of Radical Intermediates

While specific studies on radical intermediates of this compound are not extensively documented, the broader field of trifluoromethylation chemistry provides a basis for understanding potential radical pathways. The trifluoromethyl group is a key moiety in many pharmaceuticals and agrochemicals, and its introduction often proceeds via radical mechanisms. chemrxiv.orgchemrxiv.org

In reactions involving the formation of C(sp3)–CF3 bonds, the generation of trifluoromethyl radicals (•CF3) is a common strategy. chemrxiv.orgchemrxiv.org For instance, the deoxytrifluoromethylation of alcohols, including those with pyridinyl substituents, can be achieved through copper metallaphotoredox catalysis. nih.gov This process involves the generation of an alkyl radical from the alcohol, which is then trapped by a Cu(II)–CF3 species. nih.gov

Furthermore, the oxidation of α-trifluoromethyl alcohols to the corresponding ketones can proceed through a mechanism involving radical intermediates. One proposed mechanism for such an oxidation, using a nitroxide catalyst and a terminal oxidant like potassium persulfate, involves a sulfate (B86663) radical anion. thieme-connect.com This radical anion facilitates a hydrogen-atom transfer process, which is a key step in the catalytic cycle. thieme-connect.com The general scheme for such a reaction is presented in the table below.

| Reaction Step | Description |

| Initiation | Generation of a sulfate radical anion from persulfate. |

| Activation | The alcohol substrate is activated, potentially by coordination with pyridine. |

| Oxidation | The activated alcohol is oxidized by an oxoammonium cation to form the ketone. |

| Regeneration | The resulting hydroxylamine (B1172632) is converted back to the active nitroxide catalyst via a hydrogen-atom transfer mediated by the sulfate radical anion. |

This table outlines a proposed radical-mediated oxidation mechanism for α-trifluoromethyl alcohols.

Ionic Pathway Determinations

Ionic pathways are fundamental to many reactions involving alcohols. For this compound, several potential ionic reaction mechanisms can be considered based on the reactivity of similar compounds.

The dehydration of alcohols is a classic example of a reaction that can proceed through an ionic mechanism. While acid-catalyzed dehydration can lead to rearrangements, milder, basic conditions using reagents like phosphorus oxychloride (POCl3) in pyridine can also effect dehydration via an E2 elimination mechanism. pearson.comvaia.com In this process, the alcohol is converted into a dichlorophosphate (B8581778) ester, which is an excellent leaving group, followed by base-mediated elimination. pearson.comvaia.com

Another relevant ionic pathway is the direct trifluoromethylation of alcohols using hypervalent iodine reagents. researchgate.net Mechanistic evidence suggests that this C–O bond-forming process occurs through the coordination of the alcohol to the iodine atom, followed by a reductive elimination-type process to form the trifluoromethyl ether. researchgate.netacs.org

The table below summarizes key aspects of potential ionic pathways for this compound.

| Reaction Type | Reagents | Key Intermediate | Mechanism |

| Dehydration | POCl3, Pyridine | Alkyl dichlorophosphate ester | E2 Elimination |

| Deoxytrifluoromethylation | Hypervalent Iodine Reagent | Alcohol-Iodine Complex | Reductive Elimination |

This table highlights potential ionic reaction pathways for this compound based on analogous reactions.

Intramolecular Migration Mechanisms

Intramolecular rearrangements are a possibility for alcohols, particularly under conditions that favor the formation of carbocationic intermediates. For instance, tertiary alcohols have been shown to undergo rearrangement upon treatment with thionyl chloride and pyridine. researchgate.net While this compound is a secondary alcohol and thus less prone to forming a stable carbocation, the possibility of rearrangement under certain conditions cannot be entirely ruled out.

A plausible, though not experimentally verified for this specific compound, rearrangement could involve a semipinacol-type mechanism, especially if the reaction is initiated by a radical process. Radical photoredox-catalyzed semipinacol-type rearrangements have been observed in the trifluoromethylation of α-(1-hydroxycycloalkyl)-substituted styrenes. orientjchem.org

Isotope Effect Studies for Transition State Analysis

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the transition state of the rate-determining step. libretexts.orgwikipedia.orgprinceton.edu By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. These changes arise from the differences in the zero-point vibrational energies of the bonds to the isotopically labeled atom. princeton.edu

For reactions involving this compound, KIE studies could provide valuable mechanistic insights. For example, in a potential dehydration reaction, a primary KIE (where the C-H bond to be broken is isotopically labeled) would be expected for an E2 mechanism where C-H bond breaking is part of the rate-determining step. princeton.edu Conversely, a smaller, secondary KIE would be anticipated for an E1 mechanism where the C-H bond is not broken in the rate-determining step. wikipedia.orgprinceton.edu

Solvent isotope effects, where the reaction is carried out in D2O instead of H2O, can also be informative, particularly for understanding the role of proton transfers in the mechanism. nih.gov

The following table illustrates how KIEs could be applied to study reactions of this compound.

| Reaction Type | Isotopic Labeling | Expected KIE (kH/kD) | Mechanistic Implication |

| Dehydration (E2) | C-H bond at the carbinol carbon | > 1 (Primary KIE) | C-H bond cleavage in the rate-determining step |

| Dehydration (E1) | C-H bond at the carbinol carbon | ≈ 1 (Secondary KIE) | C-H bond cleavage not in the rate-determining step |

| Oxidation | O-H bond | > 1 | O-H bond cleavage in the rate-determining step |

This table provides hypothetical applications of kinetic isotope effects in mechanistic studies of this compound.

Molecular Modeling and Docking Studies

Computational approaches such as molecular modeling and docking are invaluable for understanding the structural and interactive properties of molecules like this compound.

Conformational Analysis of Fluorinated Ligands

The presence of fluorine atoms can significantly influence the conformational preferences of a molecule due to a combination of steric and electronic effects. beilstein-journals.orgnih.gov For α-fluoroketones, computational studies have shown that the fluorinated derivatives can have different conformational energy profiles compared to their chlorinated and brominated counterparts. beilstein-journals.orgnih.gov The energy minimum for α-fluoroacetophenone, for example, is found at a different dihedral angle than for chloro- and bromoacetophenones. beilstein-journals.orgnih.gov

These conformational preferences are influenced by factors such as electrostatic interactions, hyperconjugation, and steric repulsion. researchgate.net In polar solvents, fluorinated ketones may show a high preference for a cis-conformation, which places the C=O and C-F bonds in the same plane. beilstein-journals.org While this compound is an alcohol, the principles governing the conformational behavior of the trifluoromethyl group adjacent to a polar functional group are expected to be similar.

Prediction of Substrate-Enzyme Interactions in Biocatalysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com This method is widely used in drug design and for understanding enzyme-substrate interactions.

For this compound, molecular docking can be employed to predict its binding affinity and mode of interaction with various enzymes. Given that this compound is a secondary alcohol, it is a potential substrate for alcohol dehydrogenases (ADHs). The biocatalytic reduction of trifluoromethyl ketones to their corresponding chiral alcohols is a known application of ADHs. elsevierpure.comresearchgate.net Molecular docking could help in identifying suitable ADH variants for the stereoselective synthesis or resolution of this compound.

Docking studies of other pyridine-containing compounds have successfully predicted their binding modes as inhibitors of enzymes like cholinesterases and kinases. acs.org These studies typically show that interactions such as hydrogen bonding and π-π stacking play a crucial role in the binding of the ligand to the enzyme's active site.

The following table summarizes the key parameters often evaluated in molecular docking studies.

| Parameter | Description | Significance |

| Binding Energy (ΔG) | The free energy change upon binding of the ligand to the protein. | A more negative value indicates a stronger binding affinity. |

| Inhibition Constant (Ki) | A measure of the inhibitor's potency. | A lower value indicates a more potent inhibitor. |

| Binding Pose | The predicted orientation and conformation of the ligand in the enzyme's active site. | Provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. |

This table outlines important parameters in molecular docking studies for predicting substrate-enzyme interactions.

Q & A

Q. What are the most effective synthetic routes for 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol?

The compound can be synthesized via Friedel-Crafts benzylation using iodine as a catalyst. For example, reacting 2,2,2-trifluoro-1-(indol-3-yl)ethanol with substituted anilines yields derivatives with 65–98% efficiency under optimized conditions (room temperature, 24–48 hours). This method is scalable and avoids harsh reagents . Structural analogs with pyridine substituents may require tailored substrates, such as trifluoroacetylated pyridine intermediates, followed by reduction with NaBH₄ or LiAlH₄ .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -70 ppm), while ¹H NMR reveals pyridin-3-yl proton environments (δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular formula (C₇H₆F₃NO, exact mass 177.127 g/mol) .

- X-ray Crystallography : Used for absolute configuration determination, especially for enantiomeric derivatives .

Q. What are the critical physical properties relevant to handling this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in water. This affects reaction design (e.g., solvent choice for catalytic reactions) .

- Thermodynamics : Boiling point and vapor pressure data (e.g., ΔvapH ≈ 38 kJ/mol) inform distillation and storage protocols .

- Stability : Hygroscopic; store under inert gas (argon) at ≤4°C to prevent decomposition .

Advanced Research Questions

Q. How does iodine catalysis enhance the synthesis of derivatives?

Iodine acts as a Lewis acid, polarizing the C=O bond in trifluoroethanol intermediates, facilitating nucleophilic attack by aromatic amines. Mechanistic studies suggest a dual role: activating the substrate and stabilizing transition states via halogen bonding. Kinetic experiments (e.g., variable-temperature NMR) can validate this pathway .

Q. What methods resolve enantiomers of this compound for chiral studies?

- Chiral TLC : Using (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol as a chiral selector on OPTI-TAC F254 plates with ethanol–water (80:20) achieves baseline separation (ΔRf = 0.17) .

- HPLC with Chiral Columns : Employ cellulose-based phases (e.g., Chiralpak IC) for quantitative enantiomeric excess analysis.

Q. How do thermodynamic properties influence reaction design?

The compound’s low boiling point (≈100–110°C) and high vapor pressure necessitate reflux conditions for prolonged reactions. Enthalpy of vaporization (ΔvapH) data guide solvent selection to minimize azeotrope formation during purification .

Q. What is its reactivity with heterocyclic systems?

The pyridin-3-yl group undergoes electrophilic substitution at the 4-position. For example, nitration with HNO₃/H₂SO₄ yields 2,2,2-trifluoro-1-(5-nitropyridin-3-yl)ethanol. DFT calculations predict regioselectivity based on frontier molecular orbital interactions .

Q. How do structural modifications impact bioactivity?

SAR studies show:

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ≈ 1.8).

- Pyridine Ring : Modulates hydrogen-bonding interactions with biological targets (e.g., kinase inhibitors).

- Derivatives : 2,2,2-Trifluoro-1-(indol-3-yl)ethanol exhibits higher cytotoxicity (IC₅₀ ≈ 10 µM) compared to pyridin-3-yl analogs .

Q. What analytical methods quantify trace impurities in this compound?

- GC-MS : Detects residual solvents (e.g., methanol) and decomposition products (e.g., trifluoroacetic acid) with LOD ≤ 0.1%.

- ICP-OES : Monitors heavy metal contaminants (e.g., iodine residues from catalysis) .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatility and potential respiratory irritation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。